![molecular formula C17H18O3S B12549512 Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)- CAS No. 143358-87-6](/img/structure/B12549512.png)
Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)- is a complex organic compound with a unique structure that includes both phenyl and sulfinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)- typically involves multiple steps. One common method includes the reaction of 2-methylphenol with formaldehyde to form 2-[(2-methylphenoxy)methyl]phenol. This intermediate is then reacted with ethanone in the presence of a sulfoxide reagent to introduce the methylsulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Produces the corresponding sulfone.
Reduction: Produces the desulfinylated ethanone derivative.
Substitution: Produces various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form hydrogen bonds with active sites, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-methylphenyl)-: Similar structure but lacks the sulfinyl group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a hydroxy and methoxy group instead of the sulfinyl group.
Ethanone, 1-[4-(1-methyl-2-propenyl)phenyl]-: Contains a propenyl group instead of the sulfinyl group.
Uniqueness
Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)- is unique due to the presence of both the phenyl and sulfinyl groups, which confer distinct chemical and biological properties. The sulfinyl group, in particular, allows for specific interactions with biological targets that are not possible with similar compounds lacking this group.
Properties
CAS No. |
143358-87-6 |
|---|---|
Molecular Formula |
C17H18O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[2-[(2-methylphenoxy)methyl]phenyl]-2-methylsulfinylethanone |
InChI |
InChI=1S/C17H18O3S/c1-13-7-3-6-10-17(13)20-11-14-8-4-5-9-15(14)16(18)12-21(2)19/h3-10H,11-12H2,1-2H3 |
InChI Key |
CIJHNRICQDJOEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2C(=O)CS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl[cyclopropyl(phenyl)methyl]stannane](/img/structure/B12549430.png)
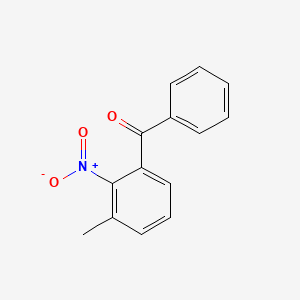
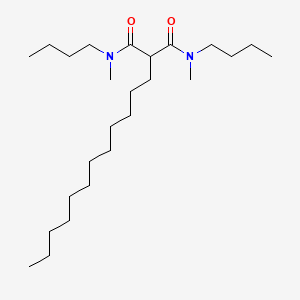

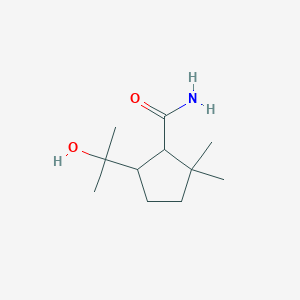
![Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone](/img/structure/B12549455.png)
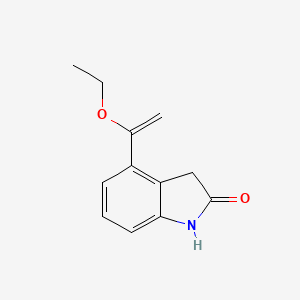
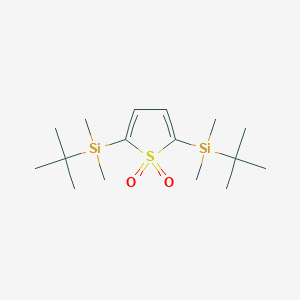

![2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid](/img/structure/B12549495.png)

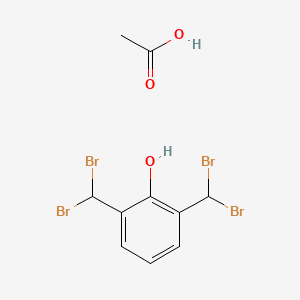
![3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane](/img/structure/B12549502.png)

